8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid chemical properties
8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid chemical properties
An In-depth Technical Guide to 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid, a halogenated quinoline derivative of significant interest in medicinal chemistry and drug development. The document delineates its core physicochemical properties, spectroscopic profile, and established synthetic pathways. Furthermore, it explores the compound's reactivity and summarizes its reported biological activities, including antimicrobial, anticancer, and antiviral properties. Detailed experimental protocols for its synthesis and analytical characterization are provided to support researchers in their practical applications. This guide is intended for scientists and professionals engaged in drug discovery, offering foundational data and procedural insights to facilitate further investigation and development of this promising molecular scaffold.
Introduction to the Quinoline Scaffold
The quinoline core is a privileged heterocyclic scaffold that forms the structural basis for a multitude of biologically active molecules and approved pharmaceuticals.[1] Its derivatives are known to exhibit a vast spectrum of therapeutic properties, including antimalarial, anticancer, antimicrobial, and antiviral activities.[1][2] The functionalization of the quinoline ring system, particularly through halogenation, offers a powerful strategy to modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution. This, in turn, can significantly influence its pharmacokinetic profile and binding affinity to biological targets.[2]
8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid (Compound 1 ) is a synthetic, multi-functionalized derivative that has garnered attention for its potential therapeutic applications.[2] The strategic placement of a bromine atom at the C8-position, a fluorine atom at the C6-position, a hydroxyl group at C4, and a carboxylic acid at C3 creates a unique electronic and steric profile.[2] These features are believed to contribute to its diverse biological effects, making it a compelling candidate for further investigation in drug discovery programs.[2]
Physicochemical and Spectroscopic Profile
The chemical identity and physical characteristics of a compound are fundamental to its application in research and development. This section details the structural, calculated, and spectroscopic properties of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid.
Core Compound Properties
The fundamental identifiers and physical constants for the compound are summarized below. This data is essential for accurate documentation, handling, and experimental design.
| Property | Value | Source |
| IUPAC Name | 8-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | [2] |
| CAS Number | 1019016-15-9 | [3] |
| Molecular Formula | C₁₀H₅BrFNO₃ | [3] |
| Molecular Weight | 286.05 g/mol | [2] |
| Boiling Point | 434.7 ± 45.0 °C at 760 mmHg | [4] |
| Density | 1.9 ± 0.1 g/cm³ | [4] |
| Flash Point | 216.7 ± 28.7 °C | [4] |
Calculated Properties for Drug Development
Calculated physicochemical parameters are critical in early-stage drug discovery for predicting a compound's potential pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, and Excretion).
| Property | Value | Significance in Drug Discovery |
| XLogP3 | 3.93 | Predicts lipophilicity and membrane permeability. |
| Polar Surface Area (PSA) | 66.4 Ų | Influences membrane transport and solubility.[4] |
| Hydrogen Bond Donors | 2 | Potential for interaction with biological targets. |
| Hydrogen Bond Acceptors | 4 | Potential for interaction with biological targets. |
Spectroscopic Profile
Spectroscopic data is crucial for the structural elucidation and confirmation of synthesized compounds.
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Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands. A prominent peak around 1685 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid, while a broad absorption in the region of 3250 cm⁻¹ indicates the hydroxyl (–OH) group's stretching vibration.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR: The proton NMR spectrum will display distinct signals for the aromatic protons on the quinoline core. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the halogen, hydroxyl, and carboxylic acid groups.
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¹³C NMR: The carbon NMR will show ten distinct signals corresponding to the carbon atoms in the molecule, with their chemical shifts providing information about their chemical environment.
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Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.
Synthesis and Chemical Reactivity
Understanding the synthetic routes and reactivity of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid is essential for its preparation, derivatization, and stability assessment.
Synthetic Strategies
The construction of this substituted quinoline core can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Method A: Cyclization of a Pre-halogenated Aniline
This approach, a variation of the Gould-Jacobs reaction, involves building the quinoline ring from a suitably substituted aniline.
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Starting Material : The synthesis begins with 3-bromo-5-fluoroaniline.[2]
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Condensation : This aniline is reacted with an ethyl ethoxymethylenemalonate (EEMM) equivalent. A nucleophilic attack by the aniline's amino group forms an anilinomethylenemalonate intermediate.[2]
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Thermal Cyclization : The intermediate undergoes thermal cyclization at high temperatures (typically in a high-boiling solvent like diphenyl ether) to form the ethyl ester of the quinoline core.[2]
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Hydrolysis : The final step is the hydrolysis of the ethyl ester to the carboxylic acid, typically achieved using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in an aqueous ethanol solution.[2]
Causality : This method is advantageous as it installs the key halogen substituents at the outset, ensuring their precise placement in the final product. The high temperature required for cyclization is a critical parameter for driving the reaction to completion.
Method B: Late-Stage Bromination
An alternative strategy involves introducing the bromine atom after the formation of the fluoro-quinoline core.
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Precursor Synthesis : 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid is synthesized first.
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Electrophilic Bromination : This precursor is then treated with a brominating agent, such as elemental bromine (Br₂) in acetic acid, at a controlled temperature (e.g., 50°C).[2] This results in regioselective bromination at the C8 position.[2]
Caption: Synthetic strategies for 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid.
Chemical Reactivity
The molecule possesses several reactive sites that can be targeted for further modification:
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Carboxylic Acid Group : The -COOH group can undergo standard reactions such as esterification or amidation to generate a library of derivatives for structure-activity relationship (SAR) studies. Amide coupling can be achieved using standard coupling reagents or by first converting the carboxylic acid to an acyl chloride.[5]
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Aromatic Ring : The bromine and fluorine atoms can potentially be displaced or involved in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) under specific catalytic conditions, allowing for the introduction of new functional groups.[6]
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Redox Reactions : The quinoline core can be subjected to oxidation or reduction, although this may require harsh conditions that could affect other functional groups.[2]
Biological and Pharmacological Profile
The unique combination of functional groups on this quinoline scaffold imparts a range of biological activities.
Postulated Mechanism of Action
The precise mechanism of action is multifaceted and likely target-dependent:
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Antimicrobial Action : The mechanism is believed to involve the disruption of bacterial cell wall synthesis.[2] The planar quinoline core can intercalate with bacterial DNA, while the overall lipophilicity allows it to penetrate cell membranes.
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Anticancer Action : Studies on related hydroxyquinolines suggest that they can induce apoptosis (programmed cell death) in cancer cells.[2] Molecular docking studies indicate a strong binding affinity to proteins involved in cell cycle regulation.[2] The compound may also modulate oxidative stress levels within cancer cells, leading to oxidative damage.[2]
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Enzyme Inhibition : As a heterocyclic compound with chelating potential (due to the 4-hydroxy group and nitrogen atom), it may inhibit metalloenzymes that are crucial for pathogen survival or cancer cell proliferation.[2][7]
Summary of Reported Biological Activities
In vitro studies have demonstrated the compound's efficacy against various pathogens and cancer cell lines.
| Activity Type | Target | Metric | Result | Source |
| Anticancer | MCF-7 (Breast Cancer) | IC₅₀ | 168.78 µM | [2] |
| Anticancer | HeLa (Cervical Cancer) | IC₅₀ | 210.45 µM | [2] |
| Antibacterial | Gram-positive bacteria | MIC | 125–250 µg/mL | [2] |
| Antifungal | Candida albicans | MIC | 128 µg/mL | [2] |
| Antiviral | Influenza A | Activity | Inhibitory | [2] |
| Antiviral | Herpes Simplex Virus | Activity | Moderate Inhibition | [2] |
Experimental Protocols
The following protocols provide standardized methodologies for the synthesis and analysis of the title compound. These are intended as a guide and may require optimization based on specific laboratory conditions.
Protocol: Synthesis via Late-Stage Bromination
This protocol describes the bromination of a fluoro-quinoline precursor.
Materials:
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6-Fluoro-4-hydroxyquinoline-3-carboxylic acid
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium bisulfite solution
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Round-bottom flask, magnetic stirrer, heating mantle, condenser
Procedure:
-
Suspend 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Gently heat the mixture to 50°C to aid dissolution.
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Slowly add a solution of bromine (1.1 eq) in acetic acid dropwise to the reaction mixture over 30 minutes. Maintain the temperature at 50°C.
-
Stir the reaction mixture at 50°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Pour the mixture into ice-cold water to fully precipitate the product.
-
Add a saturated sodium bisulfite solution dropwise to quench any unreacted bromine (indicated by the disappearance of the orange/brown color).
-
Filter the solid product using a Buchner funnel, wash thoroughly with cold water, and then with a small amount of cold ethanol.
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Dry the product under vacuum to yield 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid.
Protocol: Analytical Characterization Workflow
This workflow ensures the identity, purity, and structural integrity of the synthesized compound.
Caption: A standard workflow for the purification and analytical validation of the final compound.
Conclusion and Future Outlook
8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid is a highly functionalized heterocyclic compound with demonstrated multi-faceted biological activity. Its robust synthetic accessibility and the presence of multiple reactive sites make it an attractive scaffold for the development of new therapeutic agents. The physicochemical properties, particularly its halogen substituents, are key contributors to its promising anticancer and antimicrobial profiles.
Future research should focus on extensive Structure-Activity Relationship (SAR) studies by modifying the carboxylic acid and substituting the halogen atoms to optimize potency and selectivity. In vivo efficacy studies and toxicological profiling will be critical next steps to assess its true therapeutic potential. Furthermore, detailed mechanistic studies are warranted to fully elucidate its mode of action against various biological targets.
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